Boronic acid, methyl-, dimethyl ester

Description

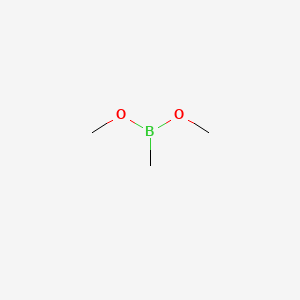

Boronic acid, methyl-, dimethyl ester (CAS 7318-82-3), also known as dimethyl methylboronate, is a boronic ester with the chemical formula CH₃B(OCH₃)₂. It is derived from methylboronic acid (HB(CH₃)OH) by replacing both hydroxyl groups with methoxy groups. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates . Dimethyl esters are less sterically hindered than cyclic esters (e.g., pinacol boronic esters) and exhibit faster transmetalation rates, making them advantageous in catalytic processes . Their relatively simple aliphatic ester groups also facilitate hydrolysis and transesterification under mild conditions .

Properties

CAS No. |

7318-81-2 |

|---|---|

Molecular Formula |

C3H9BO2 |

Molecular Weight |

87.92 g/mol |

IUPAC Name |

dimethoxy(methyl)borane |

InChI |

InChI=1S/C3H9BO2/c1-4(5-2)6-3/h1-3H3 |

InChI Key |

BINBUVDYVMWEGQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Arylboronic Acid Dimethyl Esters (e.g., Dimethyl Phenylboronate)

- Structure : Dimethyl phenylboronate (C₆H₅B(OCH₃)₂) replaces the methyl group in CH₃B(OCH₃)₂ with a phenyl ring.

- Reactivity : The aromatic ring introduces electron-withdrawing effects, which can slow transmetalation compared to aliphatic esters. However, phenyl groups enhance stability against hydrolysis.

- Applications : Used in synthesizing biaryl compounds via Suzuki-Miyaura coupling. The phenyl group’s steric bulk may reduce side reactions in cross-couplings .

- Data: Property Dimethyl Methylboronate Dimethyl Phenylboronate Molecular Formula C₃H₉BO₂ C₈H₁₁BO₂ Molecular Weight 89.91 g/mol 149.98 g/mol logP (Octanol/Water) 0.79 1.66

Pinacol Boronic Esters (e.g., Pinacol Methylboronate)

- Structure : Cyclic esters formed with pinacol (2,3-dimethyl-2,3-butanediol), creating a rigid six-membered ring.

- Reactivity : Pinacol esters are hydrolytically stable due to their cyclic structure but exhibit slower transmetalation rates compared to dimethyl esters. For example, pinacol methylboronate transfers aryl groups ~5x slower than glycol boronic esters .

- Applications : Widely used in medicinal chemistry for protecting boronic acids in prodrugs (e.g., bortezomib derivatives) .

Glycol Boronic Esters

- Structure : Derived from 1,2-diols (e.g., ethylene glycol), forming five-membered cyclic esters.

- Reactivity : Glycol esters exhibit accelerated transmetalation rates (~23x faster than arylboronic acids) due to their electron-rich diol moieties, which stabilize transition states in Suzuki-Miyaura reactions .

- Applications : Preferred in high-speed catalytic cycles but require careful handling due to rapid hydrolysis.

MIDA (Methyl Iminodiacetic Acid) Boronates

- Structure : Boronic acids protected with MIDA, forming stable tridentate complexes.

- Reactivity : MIDA boronates release free boronic acids slowly under physiological conditions, making them ideal for prodrugs (e.g., antimicrobial agents) .

- Applications : Used in controlled-release systems, contrasting with dimethyl esters’ rapid reactivity .

Ethylboronic Acid Dimethyl Ester

- Structure : CH₃CH₂B(OCH₃)₂, with an ethyl group replacing the methyl group.

- Reactivity : Similar to dimethyl methylboronate but with slightly increased steric hindrance and lipophilicity (logP = 0.79 vs. 0.79 for methyl derivative) .

Reaction Rate and Stability Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.